molecular formula C7H14N2O2 B13890579 3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one

3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B13890579
M. Wt: 158.20 g/mol
InChI Key: GSEFVPWNYBAJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes an oxazolidinone ring substituted with an aminopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-aminopropylamine with 5-methyl-1,3-oxazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to scale up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

3-(3-Aminopropyl)-5-methyl-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminoprop

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-aminopropyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6-5-9(4-2-3-8)7(10)11-6/h6H,2-5,8H2,1H3

InChI Key

GSEFVPWNYBAJEC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.